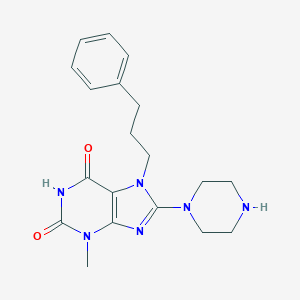
3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This compound is known for its role as an adenosine A2A receptor antagonist, which has implications in various biochemical and physiological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione typically involves the reaction of 8-bromotheophylline with 3-phenylpropylamine, followed by the addition of piperazine and subsequent removal of the bromine atom. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various alkylated derivatives.
科学研究应用
3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a tool to study adenosine A2A receptor interactions and their effects on various biochemical pathways.
Biology: The compound’s role as an adenosine A2A receptor antagonist makes it valuable in research on neurotransmission and neuroprotection.
Medicine: Its potential therapeutic applications include treatments for neurodegenerative diseases, inflammation, and cancer.
Industry: The compound’s unique properties may be explored for developing new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione involves antagonism of the adenosine A2A receptor. This leads to an increase in dopamine release in the brain, which is thought to contribute to its neuroprotective and anti-tumor effects. The compound also inhibits the production of pro-inflammatory cytokines, reducing inflammation.
相似化合物的比较
Similar Compounds
8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione: Another purine derivative with similar adenosine A2A receptor antagonistic properties.
3-Methyl-7-(3-phenylpropyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione: Shares structural similarities and potential therapeutic applications.
Uniqueness
3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione is unique due to its
生物活性
3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, commonly referred to as a derivative of the purine class, has garnered attention due to its diverse biological activities. This compound is characterized by its complex structure which includes a piperazine moiety and a phenylpropyl side chain, contributing to its pharmacological potential.
The molecular formula of this compound is C27H32N6O2, with a molecular weight of 472.6 g/mol. Its structural features suggest potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N6O2 |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 898419-79-9 |
Antiviral Activity
Research indicates that derivatives of similar purine structures exhibit antiviral properties. For instance, studies have shown that compounds with piperazine structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The presence of the piperazine ring is crucial for binding affinity and activity against viral targets .
Anticancer Properties
In vitro studies have demonstrated that compounds related to 3-methyl derivatives possess significant anticancer activity. For example, one study highlighted the synthesis and biological evaluation of several piperazine derivatives, showing promising results against various cancer cell lines such as MCF-7 (breast cancer) and A-375 (melanoma) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of this compound class have also been evaluated. Research has indicated moderate efficacy against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .
Case Studies
- Antiviral Efficacy : A study synthesized multiple derivatives of 3-phenylpiperidine and assessed their antiviral activity against HIV-1 and other viruses. The results indicated that specific modifications in the structure enhanced antiviral potency significantly .
- Anticancer Evaluation : In a comparative study involving several piperazine derivatives, compounds similar to 3-methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl showed enhanced selectivity towards cancer cells over normal cells. This selectivity was attributed to specific interactions with cellular pathways involved in tumor growth .
The biological activities of 3-methyl derivatives are primarily mediated through:
- Enzyme Inhibition : Compounds interact with key enzymes involved in viral replication or cancer cell metabolism.
- Receptor Modulation : The piperazine component facilitates binding to neurotransmitter receptors, potentially influencing neurochemical pathways.
属性
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-23-16-15(17(26)22-19(23)27)25(11-5-8-14-6-3-2-4-7-14)18(21-16)24-12-9-20-10-13-24/h2-4,6-7,20H,5,8-13H2,1H3,(H,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZRCBFOLIMBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














